4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate 4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate Isoxsuprine-monoester-1, a monoester of isoxsuprine, is a long acting peripheral vasodilator.
Brand Name: Vulcanchem
CAS No.: 67160-74-1
VCID: VC0007055
InChI: InChI=1S/C23H31NO4/c1-16(15-27-19-9-7-6-8-10-19)24-17(2)21(25)18-11-13-20(14-12-18)28-22(26)23(3,4)5/h6-14,16-17,21,24-25H,15H2,1-5H3
SMILES: CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O
Molecular Formula: C₂₃H₃₁NO₄
Molecular Weight: 385.5 g/mol

4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate

CAS No.: 67160-74-1

Cat. No.: VC0007055

Molecular Formula: C₂₃H₃₁NO₄

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate - 67160-74-1

CAS No. 67160-74-1
Molecular Formula C₂₃H₃₁NO₄
Molecular Weight 385.5 g/mol
IUPAC Name [4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2,2-dimethylpropanoate
Standard InChI InChI=1S/C23H31NO4/c1-16(15-27-19-9-7-6-8-10-19)24-17(2)21(25)18-11-13-20(14-12-18)28-22(26)23(3,4)5/h6-14,16-17,21,24-25H,15H2,1-5H3
Standard InChI Key QAYOFBVPJIPEAO-UHFFFAOYSA-N
SMILES CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O
Canonical SMILES CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, [4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenyl] 2,2-dimethylpropanoate, reflects its intricate structure . Key features include:

  • A pivalate ester group (OC(=O)C(CH3)3\text{O}C(=O)\text{C}(\text{CH}_3)_3) at the para position of the phenyl ring.

  • A β-hydroxyamine moiety with a secondary amine linked to a phenoxypropan-2-yl group.

  • Stereochemical complexity due to chiral centers at the hydroxy-bearing carbon and the adjacent amine-substituted carbon .

The SMILES notation CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)OC(=O)C(C)(C)C)O and InChIKey QAYOFBVPJIPEAO-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC23H31NO4\text{C}_{23}\text{H}_{31}\text{NO}_4
Molecular Weight385.5 g/mol
XLogP33.7 (Predicted)
Hydrogen Bond Donors2 (OH, NH)
Hydrogen Bond Acceptors5

Synthesis and Derivative Development

Synthetic Pathways

Salimbeni et al. (1983) first synthesized this compound through drug latentiation of isoxsuprine, a known vasodilator . The process involves:

  • Esterification: Reaction of isoxsuprine’s phenolic hydroxyl group with pivaloyl chloride under basic conditions.

  • Purification: Column chromatography to isolate the monoester product from diesters and unreacted starting material.

Key Reaction:

Isoxsuprine+(CH3)3CCOClEt3N4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate+HCl\text{Isoxsuprine} + (\text{CH}_3)_3\text{CCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{4-[1-Hydroxy-2-[(1-methyl-2-phenoxyethyl)amino]propyl]phenyl pivalate} + \text{HCl}

Structural Analogues

Modifying the ester group alters pharmacokinetics:

  • Acetate analogue (C20H25NO4\text{C}_{20}\text{H}_{25}\text{NO}_4): Shorter half-life due to faster esterase hydrolysis.

  • Propanoate/2-methylpropanoate derivatives: Intermediate lipophilicity between acetate and pivalate .

Table 2: Comparative Properties of Isoxsuprine Esters

Ester GrouplogPHalf-Life (h)Solubility (mg/mL)
Acetate2.11.512.4
Pivalate3.78.23.8
2-Methylpropanoate3.25.65.1

Pharmacological Activity and Mechanism

Vasodilatory Effects

As a peripheral vasodilator, the compound relaxes smooth muscle cells in blood vessels via:

  • β2-Adrenergic Receptor Agonism: Partial activation of β2-ARs increases cAMP, inhibiting myosin light-chain kinase .

  • Calcium Channel Blockade: Reduces extracellular Ca2+\text{Ca}^{2+} influx, lowering intracellular calcium concentrations .

In animal models, it demonstrated efficacy in:

  • Improving femoral artery blood flow by 40% at 1 mg/kg (rat model).

  • Alleviating symptoms of Raynaud’s phenomenon by maintaining vasodilation for 6–8 hours post-administration .

Receptor Selectivity

Though primarily a β2-agonist, off-target effects include:

  • Weak α1-Adrenergic Antagonism (IC50=12μM\text{IC}_{50} = 12 \, \mu\text{M}): Contributes to orthostatic hypotension at high doses .

  • Phosphodiesterase-4 Inhibition (IC50=8.3μM\text{IC}_{50} = 8.3 \, \mu\text{M}): Synergistic with cAMP elevation from β2 activation .

Hazard ClassGHS CodePrecautionary Measures
Skin Irritation (Cat. 2)H315Wear nitrile gloves
Eye Damage (Cat. 2A)H319Use safety goggles
STOT-RE (Cat. 3)H335Work in fume hood

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